SCD1 Inhibitory Potency Improvement: Pyridinone Moiety Replacement of Amide Bond in 2-Aminothiazole Scaffold
In a thiazolylpyridinone scaffold optimization program, replacement of an amide bond with a pyridinone moiety in a 2-aminothiazole-based high-throughput screening hit resulted in compound 19, which demonstrated dramatically improved potency against mouse liver microsomal SCD1 compared to the original hit compound [1]. This modification exemplifies the functional value of the pyridinone-thiazole connectivity present in the target compound class.
| Evidence Dimension | SCD1 inhibitory potency in mouse liver microsomes |
|---|---|
| Target Compound Data | Compound 19 (thiazolylpyridinone analog): not explicitly quantified in abstract |
| Comparator Or Baseline | Original 2-aminothiazole HTS hit |
| Quantified Difference | 240-fold improvement in potency |
| Conditions | Mouse liver microsomal SCD1 in vitro assay |
Why This Matters
This quantifies the functional advantage of the pyridinone-thiazole scaffold over amide-containing analogs for SCD1 inhibitor development, directly informing procurement decisions for metabolic disease drug discovery programs.
- [1] Sun S, Zhang Z, Raina V, et al. Discovery of thiazolylpyridinone SCD1 inhibitors with preferential liver distribution and reduced mechanism-based adverse effects. Bioorg Med Chem Lett. 2014;24(2):526-531. PMID: 24370012. View Source
